2-methyl-1-propyl-1H-indol-5-amine chemical properties
2-methyl-1-propyl-1H-indol-5-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide provides a summary of available information and discusses properties and potential methodologies in the context of related indole amine compounds.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 188.27 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 2-methyl-1-propyl-1H-indol-5-amine | Inferred |
| CAS Number | Not found in searched literature | - |
| Melting Point | Not found in searched literature | - |
| Boiling Point | Not found in searched literature | - |
| Solubility | Not found in searched literature | - |
Synthesis and Characterization
A definitive, peer-reviewed synthesis protocol for 2-methyl-1-propyl-1H-indol-5-amine was not identified in the conducted searches. However, a general synthetic approach can be proposed based on common methods for the synthesis of substituted indole derivatives.
Proposed Synthetic Pathway
A plausible synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The following diagram illustrates a potential workflow.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol (Hypothetical)
Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole. A mixture of 4-nitrophenylhydrazine and a slight excess of pentan-2-one would be heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction would be monitored by thin-layer chromatography. Upon completion, the mixture would be cooled and neutralized, and the crude product would be extracted and purified by column chromatography.
Step 2: N-propylation of 2-methyl-5-nitro-1H-indole. The synthesized 2-methyl-5-nitro-1H-indole would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). A propyl halide (e.g., 1-bromopropane) would then be added, and the reaction mixture would be stirred, likely at an elevated temperature. After the reaction is complete, the product, 2-methyl-5-nitro-1-propyl-1H-indole, would be isolated by extraction and purified.
Step 3: Reduction of the Nitro Group. The nitro-substituted indole from the previous step would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent (e.g., tin(II) chloride in hydrochloric acid). The final product, 2-methyl-1-propyl-1H-indol-5-amine, would then be isolated and purified.
Characterization
Due to the lack of specific experimental data, the following are expected characterization results based on the analysis of similar compounds[2].
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¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and signals corresponding to the N-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The protons of the amine group would likely appear as a broad singlet.
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¹³C NMR: Resonances for the carbon atoms of the indole core, the methyl group, and the propyl group would be expected.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.27 would be anticipated.
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Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring would be expected.
Biological Activity and Potential Applications
Specific biological activity data for 2-methyl-1-propyl-1H-indol-5-amine is not available in the public domain. However, the indole scaffold is a common feature in many biologically active compounds, and tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors[3].
Potential Signaling Pathways
Given its structural similarity to other tryptamine derivatives, it is plausible that 2-methyl-1-propyl-1H-indol-5-amine could interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, such as a 5-HT receptor.
Caption: Generalized GPCR Signaling Pathway.
Experimental Workflow for Biological Screening
For a novel compound like 2-methyl-1-propyl-1H-indol-5-amine, a typical initial biological screening workflow would involve a series of in vitro assays to determine its activity and guide further research.
Caption: High-Level Biological Screening Workflow.
Safety and Handling
Specific safety and handling data for 2-methyl-1-propyl-1H-indol-5-amine is not available. For any novel chemical, it is crucial to handle it with appropriate caution in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related aminoindane compounds, hazards such as skin and eye irritation have been noted[4]. A full safety assessment should be conducted before handling.
